molecular formula C18H13ClF3N3O3S B11285415 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

Cat. No.: B11285415
M. Wt: 443.8 g/mol
InChI Key: WDTUHDJFOVWWLN-UHFFFAOYSA-N
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Description

5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a unique combination of functional groups, including a furan ring, a thiadiazole ring, and a trifluoromethyl-substituted phenyl ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the coupling of the thiadiazole moiety. A general synthetic route may include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thiosemicarbazide, followed by coupling with the furan ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring, resulting in the formation of reduced derivatives such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-diones, oxidized thiadiazole derivatives.

    Reduction: Alcohols, amines, reduced thiadiazole derivatives.

    Substitution: Amino-substituted phenyl derivatives, thiol-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activity. Its unique structure may allow it to interact with specific molecular targets in the body.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties such as chemical resistance or thermal stability.

Mechanism of Action

The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furancarboxaldehyde: A related compound with a similar phenyl and furan structure but lacking the thiadiazole moiety.

    2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide: A related compound with a similar furan and thiadiazole structure but lacking the trifluoromethyl-substituted phenyl ring.

Uniqueness

The uniqueness of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H13ClF3N3O3S

Molecular Weight

443.8 g/mol

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

InChI

InChI=1S/C18H13ClF3N3O3S/c1-8(26)5-15-23-17(29-25-15)24-16(27)11-7-14(28-9(11)2)12-6-10(18(20,21)22)3-4-13(12)19/h3-4,6-7H,5H2,1-2H3,(H,23,24,25,27)

InChI Key

WDTUHDJFOVWWLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=NC(=NS3)CC(=O)C

Origin of Product

United States

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